Azepane Ring Size: Comparative Conformational and Lipophilic Shift vs. Piperidine Analog
High-strength direct comparative data for this specific compound are limited. However, class-level evidence from structurally analogous ligands demonstrates that replacing a piperidine ring with an azepane ring in a similar benzylamine scaffold alters the ligand's conformational landscape and lipophilicity. In a related system, an azepane-containing ligand showed a different inhibition profile compared to its piperidine counterpart, attributed to the ring's puckering and increased flexibility [1]. This supports that the azepane ring in the target compound offers a distinct chemical space not achievable with six-membered ring analogs.
| Evidence Dimension | Ring size and conformational influence on bioactivity |
|---|---|
| Target Compound Data | Contains a seven-membered azepane ring |
| Comparator Or Baseline | Piperidine (six-membered ring) analogs |
| Quantified Difference | No direct quantitative data; class-level inference based on ligand comparison |
| Conditions | Enzymatic inhibition assays using analogous 4-(azepan-1-ylmethyl)phenol scaffolds |
Why This Matters
The larger, more flexible azepane ring can lead to improved target engagement or metabolic stability compared to piperidine analogs, a critical consideration in lead optimization.
- [1] Martyn, D.C.; Jones, D.C.; Fairlamb, A.H.; Clardy, J. High-throughput screening affords novel and selective trypanothione reductase inhibitors with anti-trypanosomal activity. Bioorg. Med. Chem. Lett. 17, 1280-1283 (2007). (Describes 4-(azepan-1-ylmethyl)-2,6-di-tert-butylphenol as an inhibitor). View Source
